![molecular formula C8H4BrFO3 B15203385 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C8H3BrFO3 It is a derivative of benzo[d][1,3]dioxin, a class of compounds known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acids with acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . The reaction conditions are mild, making it a practical approach for the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the interactions of halogenated dioxins with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used as an intermediate in the production of various industrial chemicals, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
- 8-Bromo-5-chloro-4H-benzo[d][1,3]dioxin-4-one
- 8-Bromo-5-iodo-4H-benzo[d][1,3]dioxin-4-one
- 8-Bromo-5-methyl-4H-benzo[d][1,3]dioxin-4-one
Comparison: Compared to its analogs, 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals.
Propiedades
Fórmula molecular |
C8H4BrFO3 |
|---|---|
Peso molecular |
247.02 g/mol |
Nombre IUPAC |
8-bromo-5-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)6-7(4)12-3-13-8(6)11/h1-2H,3H2 |
Clave InChI |
HCUODSBPYOFDLU-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C=CC(=C2C(=O)O1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


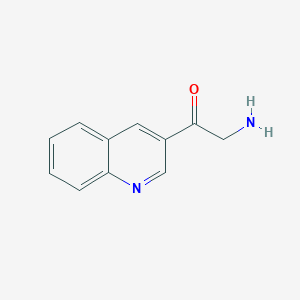
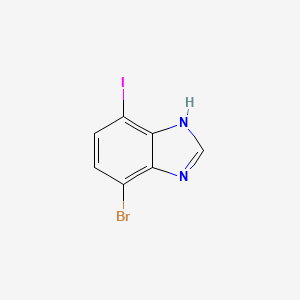
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)

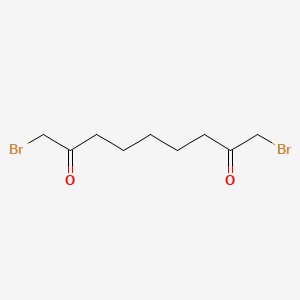
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
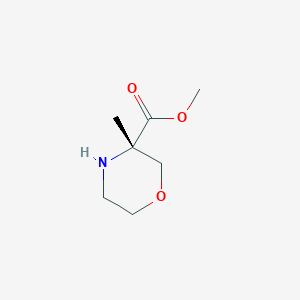
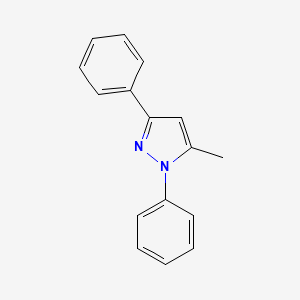
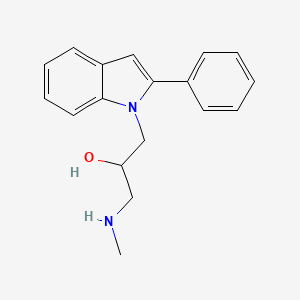
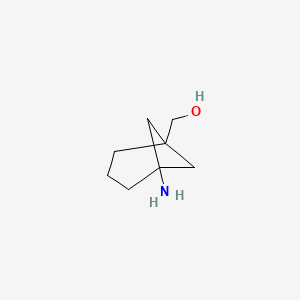
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
